Enhanced HLA-A*0201 Binding Affinity of Mutant Neoepitope LLLDDLLVSI vs. Wild-Type Parental Peptide LLLDDSLVSI
The S168L point mutation in the PRDX5 163-172 peptide reduces the predicted HLA-A*0201 binding IC₅₀ from 6.89 nM (wild-type LLLDDSLVSI) to 5.39 nM (mutant LLLDDLLVSI), representing a 22% improvement in MHC class I binding affinity [1]. This enhanced binding is accompanied by a PMBEC (Position-dependent Mutation Effect on Binding Energy Change) value of –0.0585, indicating a modest but favorable energetic contribution of the Ser→Leu substitution to peptide-MHC complex stability [1]. The mutation was detected in 3 out of 3 melanoma exomes analyzed, confirming recurrence across patient samples and establishing its status as a shared neoepitope rather than a private, patient-specific mutation [1].
| Evidence Dimension | Predicted HLA-A*0201 binding affinity (IC₅₀, nM) – NetMHC 4.0 algorithm |
|---|---|
| Target Compound Data | LLLDDLLVSI (mutant): 5.39 nM |
| Comparator Or Baseline | LLLDDSLVSI (wild-type parental): 6.89 nM |
| Quantified Difference | Δ = –1.50 nM (22% stronger binding); PMBEC = –0.0585 |
| Conditions | In silico prediction using NetMHC 4.0; experimentally validated by peptide-HLA stability assay (DSF). Data from meta-analysis of 17 published neoantigens across multiple cancer types (Oncoimmunology 2014, Table 1). |
Why This Matters
For neoantigen vaccine design and MHC tetramer reagent development, a 1.5 nM binding affinity advantage directly influences peptide selection priority and correlates experimentally with T cell immunogenicity.
- [1] High sensitivity of cancer exome-based CD8 T cell neo-antigen identification. Oncoimmunology. 2014 May 14;3:e28836. Table 1, Peptide #2. PMID: not separately indexed; PMC4106163. View Source
